molecular formula C15H20INS2 B14217513 5-Iodo-2-(5-octylthiophen-2-yl)-1,3-thiazole CAS No. 765277-78-9

5-Iodo-2-(5-octylthiophen-2-yl)-1,3-thiazole

Cat. No.: B14217513
CAS No.: 765277-78-9
M. Wt: 405.4 g/mol
InChI Key: GBOBESKKRIAUNA-UHFFFAOYSA-N
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Description

5-Iodo-2-(5-octylthiophen-2-yl)-1,3-thiazole: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an iodine atom at the 5th position, an octyl group attached to the thiophene ring, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(5-octylthiophen-2-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of octyl bromide with thiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate.

    Iodination: The thiophene ring is then iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide.

    Thiazole Ring Formation: The iodinated thiophene is reacted with thioamide and a base to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the iodine atom, converting it to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized products with sulfoxide or sulfone groups.

    Reduction: Deiodinated products.

    Substitution: Products with various functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers for electronic applications.

Biology

    Biological Probes: The compound can be used as a probe in biological assays to study enzyme activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

    Dye and Pigment Production: The compound can be used in the

Properties

CAS No.

765277-78-9

Molecular Formula

C15H20INS2

Molecular Weight

405.4 g/mol

IUPAC Name

5-iodo-2-(5-octylthiophen-2-yl)-1,3-thiazole

InChI

InChI=1S/C15H20INS2/c1-2-3-4-5-6-7-8-12-9-10-13(18-12)15-17-11-14(16)19-15/h9-11H,2-8H2,1H3

InChI Key

GBOBESKKRIAUNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=NC=C(S2)I

Origin of Product

United States

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